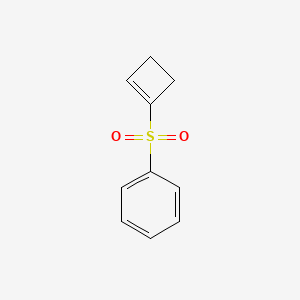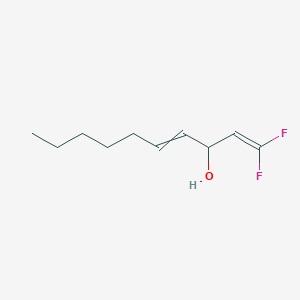
Pyridine, 2,2'-tellurobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-tellurobis- is a compound that features two pyridine rings connected by a tellurium atomPyridine itself is a six-membered aromatic heterocycle containing nitrogen, which imparts distinct chemical characteristics compared to its carbon analog, benzene .
Vorbereitungsmethoden
The synthesis of Pyridine, 2,2’-tellurobis- typically involves the reaction of pyridine with tellurium-containing reagents. One common method is the reaction of pyridine with tellurium tetrachloride (TeCl4) under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Pyridine, 2,2’-tellurobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of Pyridine, 2,2’-tellurobis- can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-tellurobis- has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The biological applications of Pyridine, 2,2’-tellurobis- are still under investigation.
Medicine: In medicine, the compound’s potential as an antioxidant and its ability to interact with biological molecules make it a candidate for drug development.
Industry: Industrial applications of Pyridine, 2,2’-tellurobis- include its use in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium atom and the pyridine rings. The tellurium atom can form bonds with various metal ions, facilitating the formation of coordination complexes. These complexes can exhibit catalytic activity by providing a suitable environment for chemical reactions to occur .
The pyridine rings can participate in electrophilic and nucleophilic interactions, allowing the compound to engage in various chemical processes. The exact molecular pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,2’-tellurobis- can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
149380-00-7 |
|---|---|
Molekularformel |
C10H8N2Te |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
2-pyridin-2-yltellanylpyridine |
InChI |
InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
InChI-Schlüssel |
VIFPHKCRDNJCBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)[Te]C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




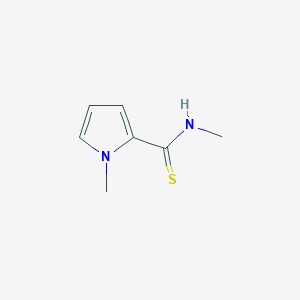
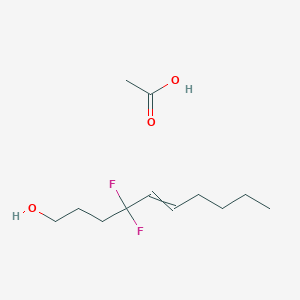
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
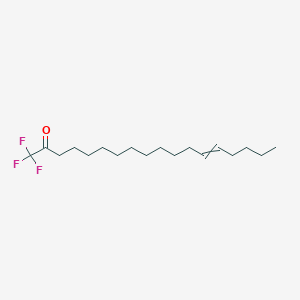
methyl carbonate](/img/structure/B14270203.png)
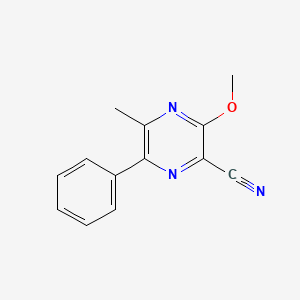
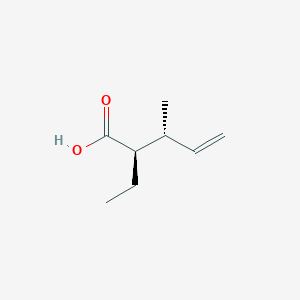
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
